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Compound of Interest

Compound Name: Finerenone-d3

Cat. No.: B12381673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Finerenone-d3, a deuterated

isotopologue of Finerenone. Finerenone is a novel, non-steroidal, selective mineralocorticoid

receptor (MR) antagonist approved for treating chronic kidney disease (CKD) associated with

type 2 diabetes (T2D).[1][2][3] The strategic incorporation of deuterium in Finerenone-d3 is

intended to modify the molecule's metabolic profile, potentially enhancing its pharmacokinetic

properties. This document details the chemical structures of Finerenone and its deuterated

form, explores the principles of stability for deuterated compounds, presents available stability

data for the parent compound Finerenone, and outlines its mechanism of action through

relevant signaling pathways.

Chemical Structure and Properties
Finerenone is distinguished from steroidal MRAs by its unique dihydronaphthyridine core

structure.[1] Finerenone-d3 is the deuterium-labeled version of Finerenone, where three

hydrogen atoms on the methoxy group have been replaced with deuterium atoms.[4] This

substitution is designed to leverage the kinetic isotope effect, where the stronger carbon-

deuterium (C-D) bond can slow metabolic breakdown compared to the carbon-hydrogen (C-H)

bond.

The key chemical and physical properties of both compounds are summarized below.
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Property Finerenone Finerenone-d3

IUPAC Name

(4S)-4-(4-cyano-2-

methoxyphenyl)-5-ethoxy-2,8-

dimethyl-1,4-dihydro-1,6-

naphthyridine-3-carboxamide

(4S)-4-(4-cyano-2-(methoxy-

d3)phenyl)-5-ethoxy-2,8-

dimethyl-1,4-dihydro-1,6-

naphthyridine-3-carboxamide

Molecular Formula C₂₁H₂₂N₄O₃ C₂₁H₁₉D₃N₄O₃

Molecular Weight 378.43 g/mol 381.44 g/mol

CAS Number 1050477-31-0 2917530-37-9

Finerenone Finerenone-d3
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Caption: Chemical structures of Finerenone and Finerenone-d3.

Stability Profile
The stability of a pharmaceutical compound is a critical attribute. Deuteration can significantly

enhance a drug's metabolic stability by slowing the rate of enzymatic metabolism, a

phenomenon known as the kinetic isotope effect. The C-D bond is stronger than the C-H bond,

requiring more energy for enzymatic cleavage. This can lead to a longer drug half-life,

potentially reducing dosing frequency and improving the safety profile by decreasing the

formation of toxic metabolites.

While specific stability studies on Finerenone-d3 are not publicly available, forced degradation

studies have been performed on the parent compound, Finerenone. These studies provide

crucial insights into its intrinsic stability under various stress conditions.

Summary of Forced Degradation Studies on Finerenone
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Forced degradation studies help identify potential degradation products and pathways. A

stability-indicating RP-HPLC method was developed to analyze Finerenone under stress

conditions as per International Council for Harmonisation (ICH) guidelines.

Stress Condition
Reagent / Condition
Details

Observed Degradation

Acid Hydrolysis 0.1 N HCl Mild Degradation

Base Hydrolysis 0.1 N NaOH Mild Degradation

Oxidative 30% H₂O₂ Notable Degradation

Thermal 60°C Notable Degradation

Photolytic UV Light Notable Degradation

Data sourced from a study on Finerenone by RP-HPLC.

The study revealed that Finerenone is relatively stable in mild acidic and basic conditions but

shows notable degradation under oxidative, thermal, and photolytic stress. The dihydropyridine

component of the molecule may contribute to its susceptibility to degradation under these

conditions.

Experimental Protocol: Forced Degradation and RP-
HPLC Analysis
The following protocol outlines the methodology used to assess the stability of Finerenone.
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Sample Preparation

Stress Conditions

Analysis

Finerenone Stock Solution
(1000 µg/mL)

Acid Hydrolysis
(0.1N HCl)

Expose to Stressor

Base Hydrolysis
(0.1N NaOH)

Expose to Stressor

Oxidative Degradation
(30% H₂O₂)

Expose to Stressor

Thermal Degradation
(60°C)

Expose to Stressor

Photolytic Degradation
(UV Light)

Expose to Stressor

RP-HPLC Analysis

Analyze Sample Analyze Sample Analyze Sample Analyze Sample Analyze Sample

Quantify Degradation Products
& Determine % Degradation

Click to download full resolution via product page

Caption: Workflow for forced degradation stability testing.

Detailed Protocol:

Chromatographic Conditions:

Instrument: HPLC with a UV detector.

Column: X-bridge C18 (150 mm x 4.6 mm, 3.5 µm).
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Mobile Phase: Acetonitrile and Ortho-Phosphoric acid (70:30% v/v).

Flow Rate: 1 mL/min.

Detection: UV at 225 nm.

Preparation of Stock Solution: A standard stock solution of Finerenone (1000 µg/mL) is

prepared in the mobile phase.

Forced Degradation Procedure:

Acid Degradation: 1 mL of stock solution is mixed with 1 mL of 0.1N HCl and refluxed. The

solution is then neutralized with 0.1N NaOH.

Base Degradation: 1 mL of stock solution is mixed with 1 mL of 0.1N NaOH and refluxed.

The solution is then neutralized with 0.1N HCl.

Oxidative Degradation: 1 mL of stock solution is mixed with 1 mL of 30% (v/v) hydrogen

peroxide (H₂O₂) and kept at room temperature.

Thermal Degradation: The solid drug is exposed to a temperature of 60°C in a hot air

oven.

Photolytic Degradation: The drug is exposed to UV light.

Analysis: All stressed samples are diluted with the mobile phase to a suitable concentration

and injected into the HPLC system to assess the percentage of degradation.

Mechanism of Action: Mineralocorticoid Receptor
Antagonism
Finerenone exerts its therapeutic effects by acting as a potent and selective antagonist of the

mineralocorticoid receptor (MR), a nuclear receptor activated by aldosterone. Overactivation of

the MR is implicated in the inflammation and fibrosis that drive the progression of kidney and

cardiovascular diseases.
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Unlike steroidal MRAs, Finerenone is a bulky antagonist that induces a specific conformational

change in the MR upon binding. This action physically prevents the recruitment of

transcriptional cofactors necessary for the expression of pro-inflammatory and pro-fibrotic

genes. By blocking this pathway, Finerenone reduces inflammation and fibrosis in tissues like

the kidneys and heart.
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Caption: Signaling pathway of Finerenone's MR antagonism.
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Conclusion
Finerenone-d3 represents a sophisticated approach in drug design, aiming to enhance the

pharmacokinetic profile of the potent MR antagonist Finerenone. The replacement of hydrogen

with deuterium is a well-established strategy to improve metabolic stability. While specific

stability data for the deuterated compound is pending, comprehensive studies on Finerenone

confirm its stability under mild hydrolytic conditions and highlight its sensitivity to oxidative,

thermal, and photolytic stress. Understanding these properties, along with its specific

mechanism of blocking MR-mediated gene transcription, is vital for the ongoing research,

development, and clinical application of this therapeutic class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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